(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine is an organic compound classified under halogenated pyridines. This compound features a bromine atom, a trifluoromethyl group, and a methanamine moiety attached to a pyridine ring. It is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique reactivity and structural characteristics. The presence of both bromine and trifluoromethyl groups enhances its chemical properties, making it valuable in synthetic organic chemistry .
The synthesis of (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine typically involves the bromination of 6-(trifluoromethyl)pyridin-2-amine. One common method is the reaction of 6-(trifluoromethyl)pyridin-2-amine with bromine in solvents like acetic acid or dichloromethane. This reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
In an industrial context, continuous flow processes may be employed to optimize efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and consistent quality in the final product .
The synthesis can also involve various protective groups to facilitate subsequent reactions. For instance, protecting the amine group can prevent unwanted side reactions during the synthesis of more complex derivatives .
The molecular formula of (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine is C7H7BrF3N, indicating a complex structure with multiple functional groups. The compound features a pyridine ring substituted with a bromine atom at position 4 and a trifluoromethyl group at position 6. The methanamine group is attached to the nitrogen of the pyridine ring.
Key structural data includes:
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine undergoes several types of chemical reactions:
Reactions involving this compound often require careful control of conditions to optimize yields and selectivity. For example, substitution reactions may require specific solvents or catalysts to facilitate nucleophilic attack on the bromine atom.
The mechanism of action for (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine primarily involves nucleophilic substitution where nucleophiles attack the electrophilic carbon bonded to the bromine atom. This process typically follows an mechanism due to the steric hindrance created by the trifluoromethyl group.
In this mechanism:
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine is typically a colorless liquid or solid with a distinctive odor. Its melting point and boiling point are influenced by its molecular structure but are not extensively documented in available literature.
This compound exhibits notable chemical stability due to the presence of both halogen and trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. The trifluoromethyl group contributes significantly to its electronic properties, affecting reactivity in various chemical environments .
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine is primarily used as an intermediate in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. Its unique structural features make it suitable for creating compounds with enhanced biological activity or specific pharmacological properties.
In research settings, it serves as a building block for synthesizing more complex molecules used in medicinal chemistry, including potential drug candidates targeting various diseases .
Halogenated trifluoromethylpyridines represent a critically important subclass of nitrogen heterocycles in modern drug design. These scaffolds merge the advantageous physicochemical properties of the pyridine ring with the unique electronic and steric influences of fluorine and halogen atoms. The integration of both bromine and trifluoromethyl groups on a pyridine core, further functionalized with a methanamine linker, creates a versatile pharmacophore with tailored reactivity and drug-like properties. This is exemplified in (4-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine, a compound designed for strategic derivatization in lead optimization campaigns. Its structure embodies a synergistic approach to addressing key challenges in developing bioactive molecules: target binding affinity, metabolic stability, and synthetic versatility [4] [8].
The pyridine ring is a privileged scaffold in medicinal chemistry, featured in ~18% of FDA-approved small-molecule drugs containing N-heterocycles [3]. Its aromatic 6-π-electron system, characterized by a nitrogen atom contributing a lone pair to the aromatic sextet, confers remarkable stability while enabling essential molecular interactions:
Table 1: Representative Pyridine-Containing FDA-Approved Pharmaceuticals [3]
Drug Name | Therapeutic Area | Key Structural Feature |
---|---|---|
Abiraterone acetate | Prostate Cancer | 3-Pyridyl steroidal backbone |
Isoniazid | Tuberculosis | Hydrazide functionalized pyridine |
Tacrine | Alzheimer’s Disease | Amino-tetrahydroacridinone (fused pyridine) |
Piroxicam | NSAID (Arthritis) | 2-Pyridyl carboxamide |
Delavirdine | HIV/AIDS | 3-Pyridyl indole core |
The strategic positioning of bromine at the para-position (C4) and the trifluoromethyl (CF₃) group at the meta-position (C6) relative to the ring nitrogen creates a multifaceted reactivity and binding profile:
Bromine as a Synthetic Handle: Bromine’s primary role is to enable transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for late-stage diversification of the pyridine scaffold, facilitating rapid SAR exploration without reconstructing the core [2] [4] [10]. Bromine also enhances halogen bonding potential, contributing to target affinity through interactions with carbonyl oxygens or π-systems in protein binding pockets [8].
Trifluoromethyl Group Effects: The CF₃ group is a potent electron-withdrawing substituent (Hammett constant σₚ = 0.54) [4]. Its influence profoundly alters the pyridine ring’s properties:
Table 2: Physicochemical Influence of Bromine and CF₃ on Pyridine Core [4] [8]
Property | Bromine Influence | Trifluoromethyl Influence |
---|---|---|
Electronic (σₚ) | +0.23 (Moderately EDG) | +0.54 (Strong EWG) |
Lipophilicity (π) | +0.86 | +0.88 |
Bond Strength | C-Br ~276 kJ/mol | C-CF₃ ~480 kJ/mol; C-F ~485 kJ/mol |
Metabolic Vulnerability | Moderate (Debromination possible) | Very Low (Resistant to oxidation) |
Synthetic Utility | High (Cross-coupling) | Low (Inert under most conditions) |
Industrial synthesis routes for such compounds often leverage vapor-phase chlorination/fluorination of picolines, enabling large-scale production of intermediates like 4-bromo-2-(trifluoromethyl)pyridine (CAS 887583-90-6) [2] [4].
The (aminomethyl) arm (-CH₂NH₂) at the C2 position provides critical versatility for optimizing drug-like properties and target engagement:
Salt Formation & Solubility Enhancement: The primary amine readily forms crystalline salts (e.g., hydrochlorides) with acids, improving crystallinity, handling, and aqueous solubility—essential for oral bioavailability. This is observed in analogs like (4-Bromo-6-methylpyridin-2-yl)methanamine hydrochloride (CAS 1701435-36-0) [6].
Conjugation and Prodrug Design: The amine serves as a handle for amide bond formation, reductive amination, urea/thiourea synthesis, or Schiff base chemistry. This facilitates:
Sustained Release: Hydrolyzable linkages enabling controlled liberation of the active scaffold [7] [8].
Molecular Interactions in Target Binding: The -CH₂- spacer distances the amine from the sterically encumbered pyridine core, allowing optimal vectoring for hydrogen bonding. The amine acts as a hydrogen bond donor (to carbonyls/ethers) or acceptor (when protonated), significantly enhancing binding affinity. For example, in kinase inhibitors like alpelisib (containing a TFM-pyridine-aminothiazole motif), the basic amine forms critical salt bridges with aspartate residues in the ATP-binding pocket [8].
Table 3: Role of Methanamine Group in Pharmacokinetic & Binding Optimization [6] [7] [8]
Functionalization Strategy | Impact on Drug Properties | Example Analog/Application |
---|---|---|
Salt Formation | ↑ Melting point, ↑ aqueous solubility, ↑ crystallinity | HCl salt of (4-Bromo-6-methylpyridin-2-yl)methanamine [6] |
Amide Bond Formation | ↑ Target affinity, ↓ metabolism (blocking oxidative deamination), tunable polarity | (2-(Trifluoromethyl)pyridin-4-yl)methanamine conjugates [7] |
Schiff Base/Reductive Amination | ↑ Brain penetration (lipophilic imines), prodrug potential | Derivatives of 2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-(trifluoromethyl)pyridine [10] |
Hydrogen Bonding | ↑ Binding affinity (H-donor/acceptor), ↑ specificity | Alpelisib-like PI3K inhibitors [8] |
The strategic combination of these elements—pyridine core stability, bromine/CF₃ electronic and steric tuning, and the versatile aminomethyl tether—positions (4-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine as a high-value intermediate. It enables the efficient generation of libraries targeting diverse therapeutic areas, particularly oncology (kinase inhibitors), CNS agents (modulators of neurotransmitter receptors), and anti-infectives (enzyme inhibitors exploiting halogen bonds) [3] [5] [8].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8